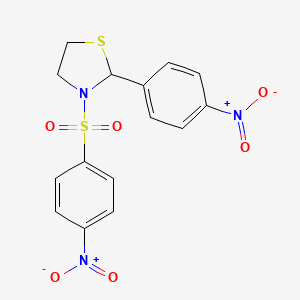
3-(4-Nitrobenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Nitrobenceno-1-sulfonil)-2-(4-nitrofenil)-1,3-tiazolidina es un compuesto orgánico sintético que pertenece a la clase de las tiazolidinas. Las tiazolidinas son compuestos heterocíclicos que contienen un anillo de cinco miembros con un átomo de azufre y un átomo de nitrógeno. Este compuesto se caracteriza por la presencia de grupos nitrobenceno y sulfonilo, que contribuyen a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(4-Nitrobenceno-1-sulfonil)-2-(4-nitrofenil)-1,3-tiazolidina generalmente implica la reacción del cloruro de 4-nitrobencenosulfonilo con 4-nitrobencilamina en presencia de una base como la trietilamina. La reacción se lleva a cabo en un disolvente orgánico como el diclorometano a temperatura ambiente. El intermedio resultante se cicla luego con un reactivo de tiol para formar el anillo de tiazolidina.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de síntesis. Las técnicas de purificación como la recristalización y la cromatografía se emplean para obtener el producto final con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(4-Nitrobenceno-1-sulfonil)-2-(4-nitrofenil)-1,3-tiazolidina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Los grupos nitro se pueden reducir a grupos amino utilizando agentes reductores como el gas hidrógeno y un catalizador de paladio.
Reducción: El grupo sulfonilo se puede reducir a un sulfuro utilizando reactivos como el hidruro de litio y aluminio.
Sustitución: Los grupos nitro pueden participar en reacciones de sustitución aromática nucleófila con nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Gas hidrógeno, catalizador de paladio
Reducción: Hidruro de litio y aluminio
Sustitución: Aminas, tioles
Principales productos formados
Reducción de grupos nitro: 3-(4-Aminobenceno-1-sulfonil)-2-(4-aminofenil)-1,3-tiazolidina
Reducción de grupo sulfonilo: 3-(4-Nitrobenceno-1-sulfuro)-2-(4-nitrofenil)-1,3-tiazolidina
Aplicaciones Científicas De Investigación
Química
En química, 3-(4-Nitrobenceno-1-sulfonil)-2-(4-nitrofenil)-1,3-tiazolidina se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Sus grupos funcionales únicos lo convierten en un intermedio valioso en la síntesis orgánica.
Biología
En la investigación biológica, este compuesto se puede utilizar como una sonda para estudiar la actividad enzimática y las interacciones proteicas. Los grupos nitro y sulfonilo se pueden modificar para introducir etiquetas fluorescentes o radiactivas para fines de imagen y seguimiento.
Medicina
En medicina, los derivados de este compuesto pueden exhibir actividades farmacológicas como antimicrobianas, antiinflamatorias o anticancerígenas. La investigación está en curso para explorar sus posibles aplicaciones terapéuticas.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de productos químicos especiales, colorantes y polímeros. Su estabilidad y reactividad lo hacen adecuado para varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 3-(4-Nitrobenceno-1-sulfonil)-2-(4-nitrofenil)-1,3-tiazolidina depende de su aplicación específica. En sistemas biológicos, puede interactuar con enzimas o receptores, lo que lleva a cambios en las vías de señalización celular. Los grupos nitro y sulfonilo pueden formar enlaces covalentes con residuos nucleofílicos en las proteínas, afectando su función.
Comparación Con Compuestos Similares
Compuestos similares
- 3-(4-Nitrobenceno-1-sulfonil)-2-fenil-1,3-tiazolidina
- 3-(4-Metilbenceno-1-sulfonil)-2-(4-nitrofenil)-1,3-tiazolidina
- 3-(4-Nitrobenceno-1-sulfonil)-2-(4-clorofenil)-1,3-tiazolidina
Singularidad
3-(4-Nitrobenceno-1-sulfonil)-2-(4-nitrofenil)-1,3-tiazolidina es único debido a la presencia de dos grupos nitro y un grupo sulfonilo, que imparten propiedades químicas y físicas distintas. Estos grupos funcionales mejoran su reactividad y lo convierten en un compuesto versátil para diversas aplicaciones.
Propiedades
Número CAS |
477516-04-4 |
|---|---|
Fórmula molecular |
C15H13N3O6S2 |
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)-3-(4-nitrophenyl)sulfonyl-1,3-thiazolidine |
InChI |
InChI=1S/C15H13N3O6S2/c19-17(20)12-3-1-11(2-4-12)15-16(9-10-25-15)26(23,24)14-7-5-13(6-8-14)18(21)22/h1-8,15H,9-10H2 |
Clave InChI |
JPLFTBLVSGCLSS-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















